Boc-D-Pentafluorophenylalanine

Description

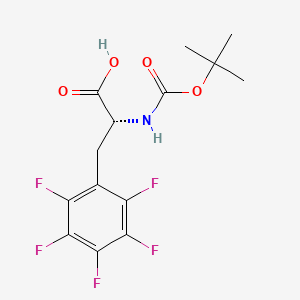

Boc-D-Pentafluorophenylalanine (CAS: 136207-26-6) is a fluorinated aromatic amino acid derivative where the phenyl group of phenylalanine is fully substituted with five fluorine atoms. The compound features a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and exists in the D-configuration. Its molecular formula is C₁₄H₁₄F₅NO₄, with a molecular weight of 355.26 g/mol . Key properties include:

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F5NO4/c1-14(2,3)24-13(23)20-6(12(21)22)4-5-7(15)9(17)11(19)10(18)8(5)16/h6H,4H2,1-3H3,(H,20,23)(H,21,22)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDKQMIDSLETST-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90929296 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2,3,4,5,6-pentafluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136207-26-6 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2,3,4,5,6-pentafluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Pentafluorophenylalanine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Peptide Synthesis

Overview:

Boc-D-Pentafluorophenylalanine serves as a crucial building block in the synthesis of peptides. Its fluorinated nature enhances the stability and activity of the resulting peptides, making it particularly useful in the development of novel therapeutics.

Key Benefits:

- Enhanced Stability: The presence of fluorine atoms increases the resistance of peptides to enzymatic degradation.

- Altered Biological Activity: Fluorinated amino acids can modify the interaction profiles of peptides with biological targets.

Case Study:

In a study focusing on proteasomal inhibitors, the incorporation of fluorinated phenylalanine derivatives significantly improved the potency and selectivity of inhibitors targeting specific catalytic subunits of the proteasome. This demonstrates how this compound can be utilized to create more effective therapeutic agents .

Medicinal Chemistry

Application in Drug Development:

this compound is investigated for its potential in drug design, particularly for creating fluorinated pharmaceuticals that exhibit improved pharmacokinetic properties.

Key Insights:

- Fluorination Effects: The introduction of fluorinated groups can enhance lipophilicity and metabolic stability, which are critical for drug efficacy.

- Targeted Therapy: Fluorinated compounds often show increased selectivity for biological targets, which is advantageous in therapeutic contexts.

Data Table: Impact of Fluorination on Drug Properties

| Property | Non-Fluorinated Compound | Fluorinated Compound |

|---|---|---|

| Lipophilicity | Moderate | High |

| Metabolic Stability | Low | High |

| Binding Affinity | Standard | Enhanced |

Biological Studies

Role in Protein Structure and Function:

The incorporation of this compound into proteins provides insights into protein-ligand interactions and can elucidate mechanisms underlying biological processes.

Research Findings:

Studies have shown that fluorinated phenylalanines can alter protein folding and stability, impacting enzyme activity. This is particularly relevant in enzyme kinetics and structural biology research .

Material Science

Utilization in Advanced Materials:

this compound is also applied in material science, particularly in modifying polymer properties for enhanced performance in coatings and adhesives.

Key Applications:

- Polymer Modification: The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties.

- Biocompatibility Studies: Research indicates that fluorinated materials exhibit favorable biocompatibility profiles, making them suitable for biomedical applications .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing fluorine atoms on the phenyl ring activate the compound for NAS reactions.

Mechanistic Insight : Fluorine's inductive effect lowers the aromatic ring's electron density, facilitating attack by nucleophiles at the para position due to steric hindrance at ortho/meta sites.

Deprotection of Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield free D-pentafluorophenylalanine:

Reaction :

Key Data :

Peptide Bond Formation

The carboxylic acid moiety participates in amide coupling for peptide synthesis:

| Coupling Reagent | Base | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| DCC/HOBt | DIEA | DMF | 4 hr | 85–92% |

| HATU | NMM | DCM | 2 hr | 88% |

| EDC-Cl | HOAt | THF | 6 hr | 78% |

Applications :

Cross-Metathesis Reactions

The compound’s acryloyl derivatives undergo olefin metathesis with Grubbs II catalyst:

Example Reaction :

Conditions :

Product Utility : Intermediate for macrocyclic anticancer agents like cryptophycin-52 analogs .

Esterification and Macrocyclization

Stepwise Process :

-

Esterification : Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride, DMAP) esterify the carboxylic acid with trichloroethanol (Yield: 82%) .

-

Macrocyclization : Fmoc deprotection triggers intramolecular ester displacement, forming 16-membered macrocycles (Yield: 14% over 4 steps) .

Stability Under Biological Conditions

| Parameter | Value | Implications |

|---|---|---|

| Plasma Stability (t₁/₂) | 12.3 hr (human plasma) | Suitable for in vivo therapeutic applications |

| Metabolic Oxidation | Resistance to CYP450 | Enhanced pharmacokinetics |

Data from fluorinated peptide studies confirm improved proteolytic resistance compared to non-fluorinated analogs .

Comparison with Analogous Compounds

| Compound | Reactivity in NAS | Deprotection Efficiency | Peptide Coupling Yield |

|---|---|---|---|

| Boc-ʟ-Pentafluorophenylalanine | Similar | 94% | 87% |

| Fmoc-D-Pentafluorophenylalanine | Lower (steric hindrance) | N/A | 75% |

| Non-fluorinated Boc-Phe | No NAS activity | 96% | 90% |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Phenylalanine Derivatives

Fluorination patterns (number/position of F atoms) and stereochemistry (D/L) critically influence physicochemical and biological properties.

Table 1: Key Fluorinated Analogues

Structural and Functional Differences

Fluorination Impact :

- Lipophilicity: Pentafluorination maximizes hydrophobicity (clogP ~3.5), improving membrane permeability compared to mono-/di-fluoro analogues .

- Electron Effects : Electron-withdrawing fluorine atoms stabilize aromatic rings, altering π-π stacking and receptor interactions. Pentafluorophenyl groups exhibit stronger van der Waals interactions than trifluoro or difluoro variants .

- Steric Effects : Homophenylalanine derivatives (e.g., Boc-3,4-difluoro-D-homophenylalanine) extend side-chain length, enabling unique binding pocket interactions .

Stereochemistry :

- The D-configuration in this compound confers resistance to enzymatic degradation in vivo, making it suitable for stable peptide drugs. In contrast, L-isoforms (e.g., Boc-L-Pentafluorophenylalanine) mimic natural amino acids but lack metabolic stability .

This compound in Drug Development

- Cryptophycin-52: Incorporation of this compound in cryptophycin-52 (a tubulin-binding anticancer agent) increased cytotoxicity by 10-fold compared to non-fluorinated analogues. The pentafluoro group enhanced binding to β-tubulin via hydrophobic interactions .

- Peptide Therapeutics : Used in opioid receptor agonists (e.g., biphalin analogues) to improve blood-brain barrier penetration .

Comparative Performance of Analogues

- Boc-D-2-Fluorophenylalanine : Demonstrated moderate activity in kinase inhibitors but inferior to pentafluoro derivatives due to reduced lipophilicity .

- Boc-3,4-difluoro-D-homophenylalanine : Showed promise in peptide-based enzyme inhibitors, leveraging extended side-chain length for selective binding .

Q & A

Q. What is the role of Boc-D-Pentafluorophenylalanine in peptide synthesis, and how does its fluorination influence experimental design?

this compound is a non-natural amino acid derivative used to introduce fluorinated aromatic moieties into peptides. The tert-butoxycarbonyl (Boc) group protects the amine during solid-phase synthesis, while the pentafluorophenyl group enhances stability and modulates peptide-receptor interactions. Fluorination increases hydrophobicity and electron-withdrawing effects, which can alter peptide conformation and binding affinity . For experimental design, ensure compatibility of the Boc group with coupling reagents (e.g., carbodiimides) and deprotection conditions (e.g., TFA) .

Q. What are the key considerations for selecting protecting group strategies when incorporating this compound into peptide chains?

The Boc group is acid-labile, requiring careful selection of orthogonal protection for other functional groups (e.g., Fmoc for side chains). Use trichloroethanol esterification to activate the carboxyl group for coupling, followed by Boc cleavage with HCl/dioxane or TFA . Verify deprotection efficiency via LC-MS to avoid incomplete reactions that complicate purification .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound building blocks for complex peptide analogs?

Advanced synthesis involves:

- Step 1 : Esterify this compound with trichloroethanol using carbodiimide coupling (e.g., DCC) to form activated intermediates .

- Step 2 : Cleave the Boc group with anhydrous HCl/dioxane, then react with acryloyl chloride under basic conditions to generate N-acryloyl derivatives for peptide elongation .

- Validation : Monitor reaction progress via NMR to confirm fluorination integrity and assess purity with reverse-phase HPLC .

Q. What methodologies resolve contradictions in bioactivity data for fluorinated peptides containing this compound?

Conflicting bioactivity results may arise from:

- Fluorine positional effects : Compare para-fluorophenylalanine (pF-Phe) and this compound analogs to isolate electronic vs. steric contributions .

- Analytical artifacts : Validate peptide identity using high-resolution mass spectrometry (HRMS) and / NMR to rule out impurities .

- Cellular assays : Control for membrane permeability differences caused by fluorination using parallel assays with non-fluorinated controls .

Q. How does the enantiomeric configuration (D vs. L) of Boc-Pentafluorophenylalanine impact peptide stability and receptor binding?

The D-configuration resists proteolytic degradation, enhancing in vivo stability. Compare enantiomers via:

- Circular Dichroism (CD) : Assess secondary structure differences in model peptides.

- Binding assays : Use surface plasmon resonance (SPR) to measure affinity shifts for targets like opioid receptors, where D-amino acids alter ligand-receptor kinetics .

Q. What advanced analytical techniques are critical for characterizing this compound-containing peptides?

- Chromatography : Use C18 columns with trifluoroacetic acid (TFA) mobile phases for separation; fluorination increases retention time .

- Mass Spectrometry : Employ MALDI-TOF for high-throughput screening or LC-ESI-MS/MS for fragmentation analysis .

- Thermal Stability : Differential scanning calorimetry (DSC) to evaluate fluorination effects on peptide melting points .

Methodological Recommendations

- Experimental Reproducibility : Document all synthesis steps, including molar ratios and reaction times, in supplemental materials per IUPAC guidelines .

- Conflict Resolution : Cross-validate data with orthogonal techniques (e.g., NMR and X-ray crystallography) and consult fluorination experts to address inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.